molecular formula C7H14OS B13605712 2-(tetrahydro-2H-pyran-4-yl)ethanethiol

2-(tetrahydro-2H-pyran-4-yl)ethanethiol

Cat. No.: B13605712
M. Wt: 146.25 g/mol
InChI Key: SXUCKELZDSOCIM-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)ethanethiol is an organic compound characterized by a tetrahydropyran ring attached to an ethanethiol group. This compound is notable for its unique structure, which combines a sulfur-containing thiol group with a cyclic ether, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetrahydro-2H-pyran-4-yl)ethanethiol typically involves the reaction of tetrahydropyran derivatives with ethanethiol. One common method includes the use of tetrahydropyran-4-carboxylic acid, which is first converted to its corresponding ester. This ester is then reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to yield the desired thiol compound .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation techniques. For instance, the hydrogenation of 3,4-dihydropyran using Raney nickel as a catalyst can produce tetrahydropyran derivatives, which are subsequently reacted with ethanethiol under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-4-yl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Typical conditions involve the use of alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Disulfides

Properties

IUPAC Name

2-(oxan-4-yl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c9-6-3-7-1-4-8-5-2-7/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUCKELZDSOCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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